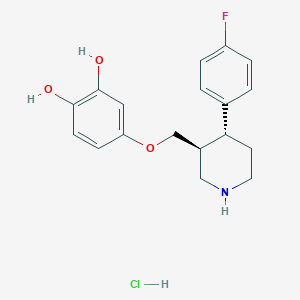

N-Phenyl-1-pentyl-1H-indole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

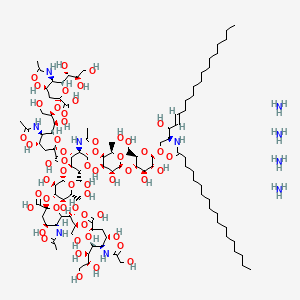

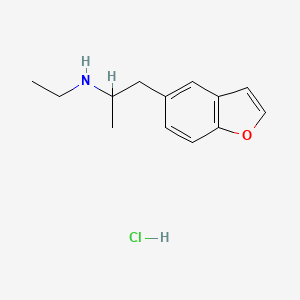

“N-Phenyl-1-pentyl-1H-indole-3-carboxamide”, also known as SDB-006, is a cannabimimetic indole . It binds the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors with EC50 values of 21 and 140 nM, respectively .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The molecular structure of “this compound” closely resembles cannabinoid compounds from patent WO 2003/035005 but with an indole core instead of indazole, and a simple pentyl chain on the indole 1-position .Chemical Reactions Analysis

The NMR data of “this compound” were very similar to those of 1-adamantyl-1-pentyl-1H-indol-3-yl ketone (AB-001; molecular formula: C24H31NO) except for the quarternary carbon signal at δc 165.2 (C-1), which was high-field shifted from δc 202.0 and for the additional broad proton signal at δH 7.20 (1H, brs) .Physical and Chemical Properties Analysis

The molecular formula of “this compound” is C24H32N2O, with an average mass of 364.524 Da and a monoisotopic mass of 364.251465 Da .Applications De Recherche Scientifique

Identification and Characterization of Synthetic Cannabinoids : N-Phenyl-1-pentyl-1H-indole-3-carboxamide has been identified as a component in illegal designer drugs. It's part of a class of synthetic cannabinoids that have been detected in various products, with some studies focusing on its identification and chemical characterization (Uchiyama et al., 2012).

Pharmacological Studies on Synthetic Cannabinoids : Research has explored the allosteric modulation of cannabinoid receptors by compounds similar to this compound. These studies aim to understand the interaction of these synthetic cannabinoids with CB1 receptors, providing insights into their potential therapeutic applications or harmful effects (Piscitelli et al., 2012).

Synthetic Cannabinoids in Forensic Science : Some studies have focused on the forensic toxicology aspects of synthetic cannabinoids like this compound. These research efforts involve identifying and analyzing the metabolism of these substances in the context of drug abuse and legal implications (Sobolevsky et al., 2015).

Chemical Synthesis and Characterization : Several studies delve into the synthesis and chemical properties of compounds related to this compound. These studies contribute to a deeper understanding of the chemical nature of such compounds, which is crucial for both therapeutic and forensic applications (Geetha et al., 2020).

Mécanisme D'action

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Phenyl-1-pentyl-1H-indole-3-carboxamide involves the reaction of 1-pentylindole-3-carboxylic acid with N-phenylhydroxylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The amide is then dehydrated using thionyl chloride to yield the final product.", "Starting Materials": [ "1-pentylindole-3-carboxylic acid", "N-phenylhydroxylamine", "N,N'-dicyclohexylcarbodiimide (DCC)", "thionyl chloride" ], "Reaction": [ "Step 1: Dissolve 1-pentylindole-3-carboxylic acid and N-phenylhydroxylamine in dry dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) to the solution and stir for several hours at room temperature.", "Step 3: Filter off the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 4: Add thionyl chloride dropwise to the residue and stir for several hours at room temperature.", "Step 5: Quench the reaction with ice-cold water and extract the product with dichloromethane.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-Phenyl-1-pentyl-1H-indole-3-carboxamide." ] } | |

Numéro CAS |

1430634-87-9 |

Formule moléculaire |

C23H22N2O2 |

Poids moléculaire |

358.4 g/mol |

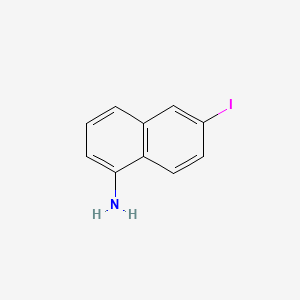

Nom IUPAC |

naphthalen-1-yl 1-pentylindazole-3-carboxylate |

InChI |

InChI=1S/C23H22N2O2/c1-2-3-8-16-25-20-14-7-6-13-19(20)22(24-25)23(26)27-21-15-9-11-17-10-4-5-12-18(17)21/h4-7,9-15H,2-3,8,16H2,1H3 |

Clé InChI |

JBVNFKZVDLFOAY-UHFFFAOYSA-N |

SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |

SMILES canonique |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)OC3=CC=CC4=CC=CC=C43 |

Synonymes |

1-pentyl-N-phenyl-1H-indole-3-carboxamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

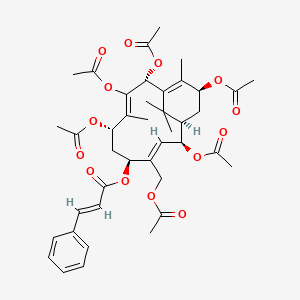

![3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide](/img/structure/B593057.png)

![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-8-iodo-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B593059.png)

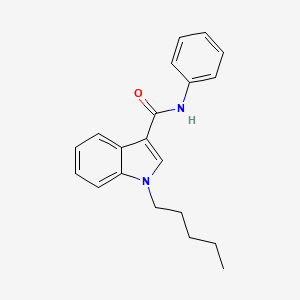

![4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B593063.png)